molecular formula C22H17BrClFN4O2 B13090564 4-Bromo-N-(4-((3-chloro-4-fluorophenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)but-2-enamide

4-Bromo-N-(4-((3-chloro-4-fluorophenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)but-2-enamide

Cat. No.: B13090564
M. Wt: 503.7 g/mol
InChI Key: VOCHLJXFJTUNGD-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-N-(4-((3-chloro-4-fluorophenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)but-2-enamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a quinoline core, a cyano group, and multiple halogen substitutions. Its molecular formula is C22H19BrClFN4O3, and it has a molecular weight of 521.77 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-(4-((3-chloro-4-fluorophenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)but-2-enamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Quinoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Cyano Group: This can be achieved through nucleophilic substitution reactions.

    Amidation: The final step involves the formation of the amide bond, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-(4-((3-chloro-4-fluorophenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)but-2-enamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether.

    Substitution: Halogenating agents like NBS, SOCl2, and F2.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

4-Bromo-N-(4-((3-chloro-4-fluorophenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)but-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 4-Bromo-N-(4-((3-chloro-4-fluorophenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)but-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Afatinib: A tyrosine kinase inhibitor used in cancer therapy.

    Erlotinib: Another tyrosine kinase inhibitor with a similar quinoline core.

    Gefitinib: Shares structural similarities and is used in cancer treatment.

Uniqueness

4-Bromo-N-(4-((3-chloro-4-fluorophenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)but-2-enamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C22H17BrClFN4O2

Molecular Weight

503.7 g/mol

IUPAC Name

(E)-4-bromo-N-[4-(3-chloro-4-fluoroanilino)-3-cyano-7-ethoxyquinolin-6-yl]but-2-enamide

InChI

InChI=1S/C22H17BrClFN4O2/c1-2-31-20-10-18-15(9-19(20)29-21(30)4-3-7-23)22(13(11-26)12-27-18)28-14-5-6-17(25)16(24)8-14/h3-6,8-10,12H,2,7H2,1H3,(H,27,28)(H,29,30)/b4-3+

InChI Key

VOCHLJXFJTUNGD-ONEGZZNKSA-N

Isomeric SMILES

CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)F)Cl)C#N)NC(=O)/C=C/CBr

Canonical SMILES

CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)F)Cl)C#N)NC(=O)C=CCBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.